molecular formula C11H13Cl2NO4S B1463196 4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266513-78-3

4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1463196
M. Wt: 326.2 g/mol
InChI Key: ZNYYIWKOMDCMOZ-UHFFFAOYSA-N
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Description

“4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1266513-78-3 . Its linear formula is C11H13Cl2NO4S .


Molecular Structure Analysis

The molecular formula of this compound is C11H13Cl2NO4S . The SMILES representation is CS(=O)(=O)N(CCCC(=O)O)c1cc(ccc1Cl)Cl .


Physical And Chemical Properties Analysis

The average mass of this compound is 326.196 Da and the monoisotopic mass is 324.994232 Da .

Scientific Research Applications

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

  • Application Summary : This compound has been studied for its structural properties using X-ray crystallography . It has also been evaluated for its potential biological activity, such as anti-cancer and anti-leishmanial agents .
  • Methods of Application : The compound was prepared from the reaction of 2,4-dichloro aniline and glutaric anhydride in toluene . Spectroscopic characterization was performed by IR, 1H and 13C {1H} NMR, UV, and MS spectroscopy .
  • Results or Outcomes : The X-ray crystal structure determination shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond .

4-[(3,5-Dichlorophenyl)carbamoyl]butanoic Acid

  • Application Summary : This compound has been investigated for its crystal structure .
  • Methods of Application : The compound was synthesized from 3,5-Dichloroaniline and glutaric anhydride dissolved separately in toluene . The two solutions were then slowly mixed and stirred at room temperature until the appearance of a brown precipitate .
  • Results or Outcomes : The molecular structure was determined using X-ray crystallography .

properties

IUPAC Name

4-(2,5-dichloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-19(17,18)14(6-2-3-11(15)16)10-7-8(12)4-5-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYIWKOMDCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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